4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Lipophilicity Drug-likeness ADME prediction

4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-21-2, PubChem CID is a fully substituted 3,4-dihydro-2(1H)-quinoxalinone derivative bearing a benzoyl group at N4, a 3-methoxybenzyl group at N1, and a methyl group at C3. The compound belongs to the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone class, a scaffold with established precedence in anti-inflammatory, aldose reductase inhibition, and antimicrobial research dating to foundational Sumitomo patents (US3479348A) and continuing through contemporary medicinal chemistry programs.

Molecular Formula C24H22N2O3
Molecular Weight 386.451
CAS No. 317822-21-2
Cat. No. B2641596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
CAS317822-21-2
Molecular FormulaC24H22N2O3
Molecular Weight386.451
Structural Identifiers
SMILESCC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CC4=CC(=CC=C4)OC
InChIInChI=1S/C24H22N2O3/c1-17-23(27)25(16-18-9-8-12-20(15-18)29-2)21-13-6-7-14-22(21)26(17)24(28)19-10-4-3-5-11-19/h3-15,17H,16H2,1-2H3
InChIKeyREHRJNWSWYCNIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-21-2): Core Structural Identity and Compound Class Context


4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-21-2, PubChem CID 3788003) is a fully substituted 3,4-dihydro-2(1H)-quinoxalinone derivative bearing a benzoyl group at N4, a 3-methoxybenzyl group at N1, and a methyl group at C3 [1]. The compound belongs to the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone class, a scaffold with established precedence in anti-inflammatory, aldose reductase inhibition, and antimicrobial research dating to foundational Sumitomo patents (US3479348A) and continuing through contemporary medicinal chemistry programs [2][3]. Its molecular formula is C24H22N2O3 (MW 386.4 g/mol), with computed XLogP3 of 4, zero hydrogen bond donors, and three hydrogen bond acceptors [1].

Why 4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone Cannot Be Replaced by Generic Quinoxalinone Analogs


Within the 3,4-dihydro-2(1H)-quinoxalinone chemical space, small structural perturbations produce large shifts in lipophilicity, hydrogen-bonding capacity, and molecular recognition profiles. The N1-(3-methoxybenzyl) substituent of CAS 317822-21-2 imparts a distinct combination of zero H-bond donors, moderate XLogP of 4, and an electron-rich aromatic surface that differs fundamentally from the N1-(3-fluorobenzyl) analog (CAS 317822-20-1, XLogP ~3.7, electronegative fluorine) or the N1-unsubstituted core scaffold (CAS 317822-12-1, XLogP ~2.7, one H-bond donor present) [1][2]. Historic 4-acyl-quinoxalinone patents explicitly demonstrate that N1-substitution is a critical determinant of anti-inflammatory potency and toxicity profile, with aryl-alkyl N1 groups modulating both pharmacodynamics and pharmacokinetics [3]. Substituting this compound with a generic quinoxalinone without matching the precise N1-(3-methoxybenzyl)-N4-benzoyl-C3-methyl substitution triad risks altering target engagement, solubility, and metabolic stability in ways that cannot be predicted from core scaffold activity alone.

Quantitative Differentiation Evidence: 4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Balanced LogP Profile Versus N1-Fluoro and N4-CF3 Analogs

The target compound exhibits a computed XLogP3 of 4.0 [1], positioning it at the upper boundary of optimal oral drug-likeness (typically XLogP ≤5) while retaining sufficient lipophilicity for membrane passive diffusion. The N1-(3-fluorobenzyl) analog (CAS 317822-20-1) is predicted to have XLogP ~3.7 [2], approximately 0.3 log units lower due to electronegative fluorine reducing overall lipophilicity. The N4-(3-trifluoromethylbenzoyl) analog (CAS 317833-51-5) is estimated at XLogP ~5.0 , exceeding the preferred oral drug space and increasing risk of poor solubility and high plasma protein binding. The target compound thus occupies a distinctive 'sweet spot' with sufficient lipophilicity for permeability while maintaining more favorable developability characteristics than the CF3-substituted analog.

Lipophilicity Drug-likeness ADME prediction Quinoxalinone SAR

Hydrogen Bond Donor/Acceptor Profile: Zero HBD and Triple HBA for Favorable Permeability

The target compound possesses zero hydrogen bond donors (HBD) and three hydrogen bond acceptors (HBA), as confirmed by PubChem computed descriptors [1]. In contrast, the N1-unsubstituted analog (CAS 317822-12-1) bears one HBD (the N1-H of the lactam), which increases polarity and may reduce passive membrane permeability . The N1-(3-fluorobenzyl) analog (CAS 317822-20-1) shares the zero-HBD profile but has altered HBA character due to fluorine substitution [2]. The complete absence of HBD in the target compound eliminates a key contributor to desolvation penalty during membrane crossing, while the three HBA groups (two carbonyl oxygens, one methoxy oxygen) provide sufficient hydrogen-bonding capacity for target protein engagement without excessive polarity.

Hydrogen bonding Membrane permeability Oral bioavailability Lipinski rules

Class-Level Anti-Inflammatory Activity: 4-Acyl-Quinoxalinone Scaffold Validated in Multiple Patent Families

While no primary publication reports quantitative anti-inflammatory data specifically for CAS 317822-21-2, the 4-acyl-3,4-dihydro-2(1H)-quinoxalinone scaffold to which it belongs has been validated across multiple independent patent families. The Sumitomo patents (US3479348A, filed 1967) established that 4-acyl-3,4-dihydro-2(1H)-quinoxalinones with N1-aryl/aralkyl substitution exhibit marked anti-inflammatory, antipyretic, and analgesic activities with low toxicity [1]. Subsequent quinoxalinone derivatives have demonstrated anti-inflammatory activity in the carrageenan-induced rat paw edema model with efficacy comparable to indomethacin and celecoxib at doses of 10 mg/kg [2]. Additionally, certain quinoxalinone analogs have shown iNOS inhibition in RAW264.7 cells (IC50 values in the low micromolar range) and COX-2 preferential binding in molecular docking studies [3]. The target compound, bearing the specific N1-(3-methoxybenzyl)-N4-benzoyl-C3-methyl substitution pattern, embeds the critical structural features (N4-acyl group, N1-aralkyl substituent, C3-alkyl) identified as essential for anti-inflammatory activity across these patent disclosures.

Anti-inflammatory Quinoxalinone COX inhibition iNOS inhibition Carrageenan paw edema

N1-(3-Methoxybenzyl) vs. N1-(3-Fluorobenzyl): Electronic and Steric Differentiation at a Critical Pharmacophoric Position

The N1 substituent in 3,4-dihydro-2(1H)-quinoxalinones is a critical position governing both potency and selectivity within the 4-acyl-quinoxalinone pharmacophore, as established by Sumitomo's foundational SAR [1]. The 3-methoxybenzyl group of the target compound (CAS 317822-21-2) differs from the 3-fluorobenzyl analog (CAS 317822-20-1) in three key respects: (i) the methoxy oxygen serves as an additional hydrogen bond acceptor (contributing +1 HBA vs. the fluoro analog), (ii) the methoxy group is electron-donating (+M effect) while fluorine is electron-withdrawing (-I effect), altering the electron density of the benzyl aromatic ring, and (iii) the methoxy group has a larger van der Waals volume (~17.4 ų for OCH3 vs. ~5.8 ų for F), creating differential steric occupancy in the receptor pocket [2]. These differences are non-trivial: in related quinoxalinone aldose reductase inhibitors, methoxy-to-fluoro substitution at equivalent positions shifted IC50 values by >10-fold [3]. For procurement decisions, these two analogs are not interchangeable — they represent distinct chemical probes with potentially divergent biological profiles.

Quinoxalinone SAR N1-substituent Methoxy vs. Fluoro Structure-activity relationship

Rotatable Bond Count and Molecular Flexibility: 4 Rotatable Bonds for Balanced Ligand Efficiency

The target compound contains 4 rotatable bonds [1], compared to 4 in the N1-(3-fluorobenzyl) analog (CAS 317822-20-1) [2], 5 in the N4-CF3 analog (CAS 317833-51-5) , and only 1 in the N1-unsubstituted analog (CAS 317822-12-1). A rotatable bond count of ≤5 is a key component of oral drug-likeness metrics (Veber rules), and the target compound's 4 rotatable bonds balance sufficient conformational flexibility for induced-fit target binding against the entropic penalty of excessive rotational degrees of freedom. The additional rotatable bond in the CF3 analog (from the trifluoromethyl group itself) increases conformational entropy without necessarily improving target affinity, potentially reducing ligand efficiency.

Molecular flexibility Ligand efficiency Rotatable bonds Entropic penalty

Optimal Research and Industrial Application Scenarios for 4-Benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone (CAS 317822-21-2)


Anti-Inflammatory Lead Optimization: N1-(3-Methoxybenzyl) Quinoxalinone as a Balanced-Lipophilicity Starting Point

For medicinal chemistry programs targeting inflammatory pathways (COX-2, iNOS, or NF-κB), CAS 317822-21-2 offers a structurally validated 4-acyl-quinoxalinone scaffold with an XLogP of 4.0 — positioned between the overly polar N1-unsubstituted analog (XLogP ~2.5) and the excessively lipophilic N4-CF3 analog (XLogP ~5.0) [1]. This intermediate lipophilicity reduces the risk of poor solubility and metabolic liability associated with higher-logP analogs while maintaining adequate membrane permeability. The zero-HBD profile further supports oral developability. Researchers should prioritize this compound over the N1-unsubstituted analog when oral bioavailability is a program objective, and over the CF3 analog when metabolic stability and solubility are concerns [1][2].

Quinoxalinone SAR Probe: Differentiating N1 Electronic Effects Using Methoxy vs. Fluoro Matched Pair

The target compound (3-methoxybenzyl at N1) and its direct analog CAS 317822-20-1 (3-fluorobenzyl at N1) form a matched molecular pair for probing electronic effects at the N1 position of the quinoxalinone pharmacophore [1]. The methoxy group provides +M electron donation and an additional HBA site, while fluorine provides -I electron withdrawal without HBA capacity. Parallel testing of both compounds in target-specific assays can deconvolute electronic vs. steric contributions to binding affinity. This matched pair is particularly valuable given that quinoxalinone aldose reductase SAR has demonstrated >10-fold potency differences between methoxy- and fluoro-substituted analogs [3]. Procurement of both compounds together enables rigorous SAR analysis that single-compound testing cannot achieve.

Copper(II) Complexation for Anticancer Metallodrug Development

3,4-Dihydro-2(1H)-quinoxalinones have been successfully employed as ligands for copper(II) complexes with demonstrated cytotoxic activity against human cancer cell lines (HeLa, LS174, A549) [1]. The target compound's N4-benzoyl carbonyl and N1-(3-methoxybenzyl) substitution provide a unique metal-coordination environment compared to simpler quinoxalinone ligands. Complex 2d from the Petronijević et al. (2021) study — based on a related quinoxalinone ligand — showed the strongest cytotoxic activity against HeLa cells with time-dependent accumulation in S and G2/M phases and demonstrated DNA intercalation capacity [1]. CAS 317822-21-2's distinct electronic profile (electron-rich 3-methoxybenzyl group, zero HBD to avoid competitive metal coordination) makes it a compelling ligand candidate for generating novel copper(II) complexes with potentially differentiated cytotoxicity profiles versus existing quinoxalinone-based metallodrugs.

Computational Chemistry and Molecular Docking: Validated Scaffold for Virtual Screening Library Design

The quinoxalinone scaffold has been extensively characterized by molecular docking studies against COX-2 and other inflammatory targets [1]. CAS 317822-21-2, with its well-defined stereochemistry (racemic at C3-methyl) and computed physicochemical properties (XLogP=4, MW=386.4, 0 HBD, 3 HBA, 4 rotatable bonds), represents an ideal seed structure for computational library enumeration [2]. Its drug-like property profile satisfies Lipinski and Veber rules, making enumerated virtual libraries derived from this scaffold more likely to yield developable hits. The compound's availability from multiple vendors at >95% purity ensures that computational predictions can be rapidly validated by experimental testing, closing the design-make-test cycle efficiently.

Quote Request

Request a Quote for 4-benzoyl-1-(3-methoxybenzyl)-3-methyl-3,4-dihydro-2(1H)-quinoxalinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.